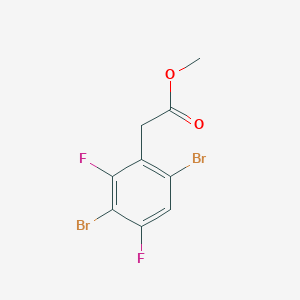

Methyl 3,6-dibromo-2,4-difluorophenylacetate

Description

Methyl 3,6-dibromo-2,4-difluorophenylacetate (CAS 2149601-12-5) is a halogenated aromatic ester with the molecular formula C₉H₆Br₂F₂O₂ and a calculated molecular weight of 344.93 g/mol. The compound features a phenylacetic acid backbone substituted with bromine atoms at positions 3 and 6 and fluorine atoms at positions 2 and 4, esterified as a methyl ester. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical intermediates.

Properties

IUPAC Name |

methyl 2-(3,6-dibromo-2,4-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-5(10)3-6(12)8(11)9(4)13/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJODSNUZOPSEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C(=C1F)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,6-dibromo-2,4-difluorophenylacetate typically involves the bromination and fluorination of a phenylacetate precursor. One common method includes the following steps:

Bromination: The phenylacetate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 6 positions.

Fluorination: The dibrominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 2 and 4 positions.

Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,6-dibromo-2,4-difluorophenylacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The compound can be reduced to remove the bromine and fluorine atoms, yielding a simpler phenylacetate derivative.

Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Electrophilic Substitution: Reagents like aluminum chloride or boron trifluoride can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluorinated or brominated phenylacetate derivatives, while reduction may yield phenylacetate without halogen atoms.

Scientific Research Applications

Methyl 3,6-dibromo-2,4-difluorophenylacetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3,6-dibromo-2,4-difluorophenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable compound for drug development.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Methyl 3,6-dibromo-2,4-difluorophenylacetate with key analogues:

Key Comparative Analysis

Substituent Effects: The target compound combines bromine (electron-withdrawing) and fluorine (electronegative) substituents, creating a sterically hindered, lipophilic structure. Ethyl 2,4-dibromo-3-fluorophenylacetate differs in substituent positions (Br at 2,4; F at 3) and uses an ethyl ester, which may alter hydrolysis rates compared to the methyl ester .

Functional Group Impact: Methyl 3,6-dibromo-2-fluorobenzoate lacks the CH₂ spacer between the aromatic ring and the ester group (benzoate vs. The acid form (2-(3,6-dibromo-2,4-difluorophenyl)acetic acid) highlights the role of the ester group in modulating bioavailability, as esters are often prodrugs designed for improved membrane permeability .

Fluorine in the target compound could enhance stability and blood-brain barrier penetration compared to hydroxyl groups . Synthetic routes for such compounds often involve multi-step halogenation (e.g., using Br₂ or N-bromosuccinimide) and esterification under inert atmospheres, as seen in related benzimidazole syntheses .

Biological Activity

Methyl 3,6-dibromo-2,4-difluorophenylacetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C9H6Br2F2O2

IUPAC Name : Methyl 2-(3,6-dibromo-2,4-difluorophenyl)acetate

Molecular Weight : 309.96 g/mol

The compound features a phenyl ring substituted with bromine and fluorine atoms along with a methyl ester group. The unique combination of these halogens enhances its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Bromination : The phenylacetate precursor is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to introduce bromine atoms at the 3 and 6 positions.

- Fluorination : The dibrominated intermediate undergoes fluorination using agents like Selectfluor to add fluorine atoms at the 2 and 4 positions.

- Esterification : The final step involves esterifying the compound with methanol in the presence of an acid catalyst.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it may interact with cellular receptors or enzymes involved in cell proliferation and survival.

The mechanism by which this compound exerts its biological effects involves:

- Target Interaction : It may bind to specific enzymes or receptors within microbial or cancerous cells, leading to inhibition or modulation of critical biological pathways.

- Reactive Oxygen Species (ROS) : The compound may increase ROS production within cells, contributing to oxidative stress and subsequent cell death in cancer cells.

- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest in cancer cells, preventing their proliferation.

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

-

Cancer Cell Studies :

- In vitro tests on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM) after 48 hours.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Presence of both bromine and fluorine enhances reactivity |

| Methyl 3,6-dibromo-2,4-dichlorophenylacetate | Moderate | Limited | Chlorine substitutions may reduce efficacy |

| Methyl 3,6-dibromo-2,4-dimethylphenylacetate | Low | No | Lack of halogen diversity limits biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.